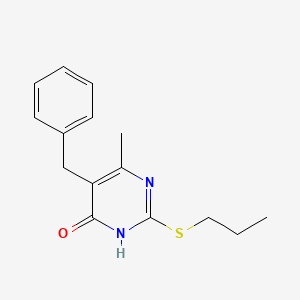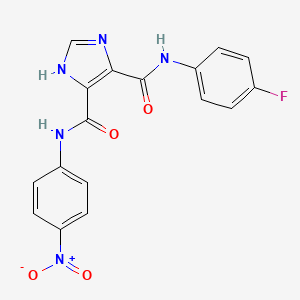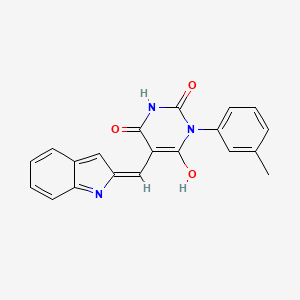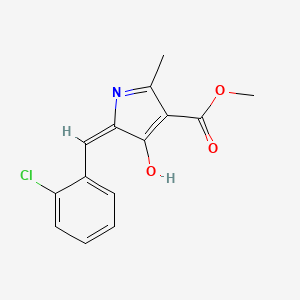![molecular formula C16H14N2O3S2 B3723524 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3723524.png)
4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Overview
Description
4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid, also known as indolylmaleimide, is a synthetic compound that belongs to the class of thiazolidinones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In
Mechanism of Action
Indolylmaleimide acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and disrupts cellular signaling pathways. Indolylmaleimide has also been shown to inhibit other kinases, such as cyclin-dependent kinases, glycogen synthase kinase 3, and mitogen-activated protein kinases.
Biochemical and Physiological Effects
Indolylmaleimide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Indolylmaleimide also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis. Additionally, 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acidmide has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acidmide in lab experiments is its specificity for PKC. This allows researchers to study the role of PKC in cellular processes without the interference of other kinases. However, one limitation of using 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acidmide is its potential toxicity. Indolylmaleimide has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acidmide. One area of interest is the development of more specific inhibitors of PKC. This could lead to the identification of new therapeutic targets for the treatment of various diseases. Additionally, the neuroprotective properties of 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acidmide could be further explored for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the anti-inflammatory properties of 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acidmide could be studied for the treatment of autoimmune diseases such as rheumatoid arthritis.
Scientific Research Applications
Indolylmaleimide has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It is a potent inhibitor of protein kinase C (PKC) and has been used to study the role of PKC in various cellular processes. Indolylmaleimide has also been used to study the regulation of ion channels, cell proliferation, and apoptosis.
properties
IUPAC Name |
4-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c19-14(20)6-3-7-18-15(21)13(23-16(18)22)8-10-9-17-12-5-2-1-4-11(10)12/h1-2,4-5,8-9,21H,3,6-7H2,(H,19,20)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQVHNKFOMUBOO-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)CCCC(=O)O)O)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)CCCC(=O)O)O)/C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl ({2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}amino)(phenyl)acetate](/img/structure/B3723455.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B3723476.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B3723484.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3723489.png)
![2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3723491.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3,4-dimethoxybenzamide](/img/structure/B3723512.png)
![ethyl 5-{3-amino-2-cyano-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propen-1-ylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3723514.png)
![ethyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3723520.png)


![ethyl 5-(4-tert-butylbenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3723533.png)
![ethyl 5-(2-chlorobenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3723540.png)